4,4,4-Trifluorobut-2-YN-1-OL: Enhanced Reactivity in Base-Promoted Isomerization vs. Non-Fluorinated Analogs
The base-promoted isomerization of 4,4,4-trifluorobut-2-yn-1-ols to α,β-unsaturated ketones proceeds with significantly higher efficiency than with non-fluorinated propargyl alcohols [1]. This is a direct consequence of the strong electron-withdrawing CF3 group, which dramatically increases the acidity of the propargylic proton (Ha). Computational data reveals a destabilization energy (ΔE) for the propargylic C–H bond of -1.048 kcal/mol for the CF3-containing analog (R=CH3, X=triple bond) compared to the non-fluorinated counterpart. For the corresponding allylic system (R=CH3, X=double bond), the destabilization energy is even more pronounced [2].
| Evidence Dimension | Destabilization Energy (ΔE) of Propargylic C–H Bond |
|---|---|
| Target Compound Data | -1.048 kcal/mol (for CF3C≡C-CH(OH)CH3, a model analog of 4,4,4-trifluorobut-2-yn-1-ol with R=CH3) |
| Comparator Or Baseline | Non-fluorinated propargyl alcohol model (R=CH3): Value not explicitly stated in the source but implied to be higher (less stable/less acidic) as ΔE is presented as a comparative measure of destabilization induced by CF3 substitution |
| Quantified Difference | ΔE = -1.048 kcal/mol (quantifies the electronic perturbation by the CF3 group relative to the non-fluorinated baseline) |
| Conditions | Computational analysis at a specific level of theory, as detailed in the cited study's supporting information. The comparison is between model CF3-containing and non-fluorinated propargylic and allylic alcohols. |
Why This Matters
This quantified electronic activation is the mechanistic basis for the compound's unique and efficient reactivity in isomerization, a pathway that is not practically accessible with non-fluorinated propargyl alcohols.
- [1] Yamazaki, T., et al. Base-promoted isomerization of CF3-containing allylic alcohols to the corresponding saturated ketones under metal-free conditions. Beilstein Journal of Organic Chemistry. 2017, 13, 1507–1512. View Source
- [2] Yamazaki, T., et al. Base-promoted isomerization of CF3-containing allylic alcohols to the corresponding saturated ketones under metal-free conditions. Beilstein Journal of Organic Chemistry. 2017, 13, 1507–1512. Table 1: Destabilization energy ΔE of propargylic (1) and allylic (2) alcohols. View Source
